molecular formula C10H14BrN3O5 B12805038 2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-bromo- CAS No. 133488-28-5

2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-bromo-

Cat. No.: B12805038
CAS No.: 133488-28-5
M. Wt: 336.14 g/mol
InChI Key: NEWXDJSLWWVNAR-NGJRWZKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name of this compound is derived from its pyrimidine core and substituted sugar moiety. The base structure, 2,4(1H,3H)-pyrimidinedione, indicates a pyrimidine ring with ketone groups at positions 2 and 4. The substituents are defined as follows:

  • 5-bromo : A bromine atom at position 5 of the pyrimidine ring.
  • 1-(3-amino-2,3-dideoxy-α-D-arabino-hexofuranosyl) : A modified hexofuranose sugar attached to position 1 of the pyrimidine. This sugar lacks hydroxyl groups at positions 2 and 3 (2,3-dideoxy) and includes an amino group at position 3. The stereochemistry follows the α-D-arabino configuration, specifying the spatial arrangement of substituents on the sugar ring.

The molecular formula is C₁₀H₁₄BrN₃O₅ , with a molecular weight of 344.15 g/mol (calculated from isotopic composition). The structural formula is represented below:

Table 1: Structural and Molecular Data

Property Value
Molecular Formula C₁₀H₁₄BrN₃O₅
Molecular Weight 344.15 g/mol
IUPAC Name 2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-α-D-arabino-hexofuranosyl)-5-bromo-
SMILES Notation C1C@HN

The hexofuranosyl group adopts a five-membered ring conformation, with the amino group at position 3 enhancing solubility and influencing interactions with biological targets.

Comparative Analysis of Synonyms and Abbreviations in Literature

This compound is referenced under multiple synonyms across chemical databases and publications, reflecting variations in naming conventions and structural interpretations:

Table 2: Synonyms and Abbreviations

Synonym Source Context
1-(3-Amino-2,3-dideoxy-α-D-arabino-hexofuranosyl)-5-bromopyrimidine-2,4-dione Synthetic chemistry literature
5-Bromo-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-pyrimidine-2,4-dione PubChem annotations
Bromodeoxyuridine analog with 3-aminohexofuranosyl substitution Pharmacological studies

The term "bromodeoxyuridine" (BrdUrd) is occasionally misapplied to this compound due to its structural similarity to 5-bromo-2'-deoxyuridine. However, the presence of the 3-amino-2,3-dideoxyhexofuranosyl group distinguishes it from classical BrdUrd derivatives, which feature a 2'-deoxyribose sugar. Abbreviations such as 5-BrAraHexUrd (5-bromo-arabino-hexofuranosyluridine) are proposed but not widely adopted in literature.

Relationship to Brominated Pyrimidine Analogues

This compound belongs to the brominated pyrimidine family, which includes therapeutics and research tools like 5-bromouridine and 5-bromo-2'-deoxyuridine (BrdUrd). Key structural and functional comparisons are summarized below:

Table 3: Comparison with Brominated Pyrimidine Analogues

Property 5-Bromouridine 5-Bromo-2'-deoxyuridine Target Compound
Sugar Moiety Ribose 2'-Deoxyribose 3-Amino-2,3-dideoxyhexofuranose
Substituents Bromine at C5 Bromine at C5 Bromine at C5, amino at C3
Biological Role RNA incorporation DNA incorporation Nucleoside analog with enhanced binding affinity

The 3-amino group on the hexofuranosyl ring introduces basicity, enabling interactions with phosphate backbones in nucleic acids or enzymatic active sites. Unlike BrdUrd, which incorporates into DNA during replication, this compound’s modified sugar may limit DNA polymerase recognition, redirecting its activity toward RNA or non-replicative nucleic acid structures. Additionally, its arabino configuration contrasts with the ribo or deoxyribo conformations of classical analogues, altering steric and electronic properties.

Properties

CAS No.

133488-28-5

Molecular Formula

C10H14BrN3O5

Molecular Weight

336.14 g/mol

IUPAC Name

1-[(2S,4R,5S)-4-amino-5-[(1R)-1,2-dihydroxyethyl]oxolan-2-yl]-5-bromopyrimidine-2,4-dione

InChI

InChI=1S/C10H14BrN3O5/c11-4-2-14(10(18)13-9(4)17)7-1-5(12)8(19-7)6(16)3-15/h2,5-8,15-16H,1,3,12H2,(H,13,17,18)/t5-,6-,7+,8+/m1/s1

InChI Key

NEWXDJSLWWVNAR-NGJRWZKOSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)Br)[C@@H](CO)O)N

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)C(CO)O)N

Origin of Product

United States

Biological Activity

The compound 2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-bromo- is a derivative of pyrimidinedione known for its potential biological activities. This article aims to explore its biological activity, focusing on antiviral properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C10H14BrN3O5C_{10}H_{14}BrN_3O_5 and a molecular weight of approximately 305.14 g/mol. The presence of the bromine atom and the amino sugar moiety significantly influences its biological interactions.

Antiviral Activity

Research has highlighted the antiviral potential of pyrimidinedione derivatives. Notably, compounds within this class have been identified as non-nucleoside inhibitors of HIV reverse transcriptase (RT).

Key Findings:

  • A study synthesized 74 pyrimidinedione derivatives and evaluated their activity against HIV-1 and HIV-2. The modifications at the N-1 position were crucial for enhancing antiviral efficacy. Compounds with cyclopropyl or phenyl substitutions exhibited significant inhibitory activity against both HIV types .
  • The identified structure-activity relationship indicated that adding a methyl linker between cyclic moieties and the N-1 position enhanced antiviral activity significantly. Some derivatives achieved therapeutic indexes greater than 450,000, indicating low cytotoxicity while maintaining high antiviral efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrimidinediones has revealed that:

  • Modifications at the N-1 position are critical for biological activity.
  • The addition of substituents such as cyclopropyl or phenyl groups can dramatically increase potency.
  • The presence of a benzoyl group at the C-6 position also contributes positively to the compound's effectiveness against viral targets .

Case Study 1: Synthesis and Evaluation

In a detailed pharmacological study, a series of N-substituted 6-(2-aminoethyl)amino derivatives of 2,4(1H,3H)-pyrimidinedione were synthesized. These compounds demonstrated class III antiarrhythmic properties alongside notable antiviral activity. The most potent derivative in this series was found to be significantly more effective than established drugs like d-sotalol in prolonging action potential duration in canine Purkinje fibers .

Case Study 2: HIV Inhibition

Another investigation focused on the synthesis of various pyrimidinedione analogues aimed at inhibiting HIV replication. One specific analogue exhibited a therapeutic index exceeding 2,000,000 without cytotoxic effects on target cells at tested concentrations. This highlights the potential for developing highly effective antiviral agents with minimal side effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

a) 5-Fluoro Derivatives
  • Example: 1-(3-Amino-2,3-dideoxy-β-D-ribo-hexofuranosyl)-5-fluorouracil (CAS: 133488-40-1). Key Differences:
  • Halogen : Fluorine (smaller, more electronegative) vs. bromine (bulkier, polarizable).
  • Sugar Configuration: β-D-ribo-hexofuranosyl (ribose-like) vs. α-D-arabino (distinct stereochemistry). Impact: Fluorine’s electronegativity may enhance hydrogen bonding, while bromine’s size could improve steric interactions. The β-configuration in the analog may favor enzymatic recognition in antiviral applications .
b) 5-Bromo/2-Fluoro Hybrid
  • Example: 5-Bromo-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-2,4(1H,3H)-pyrimidinedione (CAS: 69123-97-3). Key Features: Combines bromine at position 5 and fluorine at position 2 of the sugar. Molecular Formula: C₉H₁₀BrFN₂O₅ (MW: 325.09). Significance: Dual halogenation may synergistically enhance antiviral activity by modulating both base-pairing and sugar-phosphate backbone interactions .

Sugar Moiety Modifications

a) Azido-Substituted Analogs
  • Example: 2,4(1H,3H)-Pyrimidinedione,1-(3-azido-2,3,5-trideoxy-β-D-erythro-hexofuranosyl)-5-methyl (Homo-AZT, CAS: 130481-61-7). Key Differences:
  • Substitution: Methyl at position 5 vs. bromine.
b) Deoxy-Fluoro Sugars
  • Example: FMAU (1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil). Key Features: Fluorine at position 2′ of the sugar and methyl at position 5. Activity: FMAU exhibits antiviral and antitumor properties due to its resistance to glycosidic bond cleavage. The target compound’s bromine may offer broader steric interference in viral replication .

Non-Nucleoside Pyrimidinediones

  • Example: Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione). Structural Contrast: The target compound’s nucleoside structure distinguishes it from agrochemical derivatives, highlighting its suitability for therapeutic vs. industrial uses .

Comparative Data Table

Compound Name Molecular Formula MW Halogen Sugar Moiety Key Applications
Target Compound C₁₀H₁₃BrN₂O₅* ~349 Br 3-Amino-2,3-dideoxy-α-D-arabino Antiviral (hypothesized)
5-Fluoro Analog (CAS: 133488-40-1) C₁₀H₁₃FN₂O₅ 272.2 F 3-Amino-2,3-dideoxy-β-D-ribo Antiviral
5-Bromo/2-Fluoro Hybrid (CAS: 69123-97-3) C₉H₁₀BrFN₂O₅ 325.1 Br, F 2-Deoxy-2-fluoro-β-D-arabino Antiviral
Homo-AZT (CAS: 130481-61-7) C₁₁H₁₅N₅O₄ 281.3 None 3-Azido-2,3,5-trideoxy-β-D-erythro Antiretroviral
FMAU (CAS: 69256-17-3) C₁₀H₁₂FN₂O₅ 260.2 F 2-Deoxy-2-fluoro-β-D-arabino Antiviral/Antitumor

*Molecular formula estimated based on structural analogs.

Research Findings and Implications

  • Antiviral Potential: The target compound’s bromine and α-D-arabino sugar may confer unique interactions with viral polymerases, distinguishing it from β-configured analogs like FMAU .
  • Metabolic Stability : The 2,3-dideoxy sugar in the target compound likely reduces susceptibility to phosphorylase enzymes, enhancing intracellular half-life compared to natural nucleosides .
  • Toxicity Considerations: Brominated compounds (e.g., bromacil) are associated with environmental persistence, but the target compound’s nucleoside structure may mitigate non-target toxicity .

Preparation Methods

Procedure:

  • Starting Material: Pyrimidine-2,4(1H,3H)-dione derivatives.
  • Reagents and Conditions: Bromine (20 mmol) is added to a suspension of the pyrimidinedione (20 mmol) in water (40 mL) under vigorous stirring. The mixture is heated to boiling and left overnight.
  • Product Isolation: A white precipitate forms, which is filtered, washed with warm water, and dried at 80°C.

Notes:

  • This method yields compounds like 5-bromo-pyrimidinediones with high purity.
  • The reaction is straightforward but requires careful handling due to the reactive nature of bromine.

Nucleophilic Substitution Reactions

Nucleophilic substitution is employed to functionalize pyrimidinediones further. For example, substituting cyclic moieties at the N-1 position can yield derivatives like 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-bromo-pyrimidinedione.

Procedure:

  • Starting Material: Pre-synthesized brominated pyrimidinedione.
  • Reagents: Sodium bicarbonate and catalytic amounts of lithium iodide are used in dimethylformamide (DMF) as a solvent.
  • Reaction Conditions: The mixture is stirred at elevated temperatures (e.g., 80°C) for extended periods (15 hours).
  • Product Isolation: After cooling, the residue is diluted with water and extracted with ether. Purification is performed using silica gel chromatography.

Notes:

  • This method allows for precise functionalization at specific positions on the pyrimidine ring.
  • Reaction conditions must be optimized to avoid side reactions.

Eco-Friendly Synthesis Using Catalysts

Green chemistry approaches have been developed for synthesizing pyrimidine derivatives using biodegradable catalysts like choline hydroxide.

Procedure:

  • Catalyst: Choline hydroxide serves as an eco-friendly catalyst.
  • Reaction Medium: Water is used as the solvent for the reaction.
  • Mechanism: The catalyst facilitates cyclization reactions and Michael additions to form complex pyrimidine derivatives.
  • Advantages: Short reaction times and high yields make this method efficient and environmentally friendly.

Notes:

  • This approach emphasizes sustainability and operational simplicity.
  • It may require optimization for specific derivatives like the target compound.

Advanced Bromination Techniques

For compounds requiring multiple brominations or specific bromine placements (e.g., at the N-position), advanced techniques are employed.

Procedure:

  • Solvent Systems: Bromination reactions are conducted in solvents like chloroform or phosphoryl chloride under reflux conditions.
  • Reaction Conditions: Excess brominating agent is removed under vacuum after completion.
  • Product Isolation: The residue is precipitated in ice water and extracted using organic solvents like chloroform.

Notes:

  • These techniques are useful for synthesizing highly functionalized brominated pyrimidines.
  • Careful control of reaction parameters ensures selective bromination.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Solvent Conditions Yield
General Bromination Pyrimidine-2,4(1H,3H)-dione Bromine Water Boiling overnight High
Nucleophilic Substitution Brominated pyrimidinedione Sodium bicarbonate DMF Stirring at 80°C Moderate
Eco-Friendly Synthesis Pyridine derivatives Choline hydroxide Water Short reaction times High
Advanced Bromination Techniques Hydroxyethyl-pyrimidinedione Bromine Chloroform/POCl₃ Reflux + vacuum removal Moderate

Q & A

Q. Advanced Research Focus

  • Enzymatic inhibition assays :
    • Viral polymerase inhibition : Use recombinant HIV-1 reverse transcriptase or RNA-dependent RNA polymerase (RdRp) in primer-extension assays. Include AZT or ribavirin as positive controls and unmodified nucleosides (e.g., thymidine) as negative controls .
    • Cytotoxicity profiling : Perform MTT assays on human cell lines (e.g., HEK293) to compare IC50_{50} values with known analogs (e.g., 5-bromo-2'-deoxyuridine). Use untreated cells and solvent-only controls to rule out nonspecific effects .
  • Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify remaining compound via LC-MS to assess susceptibility to phosphorylation or glycosidic bond cleavage .

How can contradictory data regarding the compound’s enzymatic inhibition efficacy across studies be systematically addressed?

Advanced Research Focus
Contradictions may arise from:

  • Variability in assay conditions : Standardize buffer pH (7.4–8.0), Mg2+^{2+} concentration (2–5 mM), and temperature (37°C) to ensure comparability .
  • Enzyme source differences : Use recombinant enzymes from the same supplier (e.g., Sigma-Aldrich) and validate activity with reference substrates (e.g., dTTP for polymerases) .
  • Data normalization : Express inhibition as % activity relative to vehicle controls, and apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) to resolve discrepancies .

What computational modeling approaches are suitable for predicting the compound’s interaction with viral polymerases or DNA/RNA targets?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model the compound’s binding to polymerase active sites (e.g., HIV-1 RT PDB: 1RTD). Focus on hydrogen bonding between the 3'-amino group and conserved aspartate residues (e.g., D110, D185) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the glycosidic bond and base-pairing with template strands (e.g., dA-dT vs. dA-5-bromo-dU mismatches) .
  • QM/MM studies : Calculate activation energies for phosphodiester bond formation using Gaussian09 to evaluate steric hindrance from the bromine substituent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.